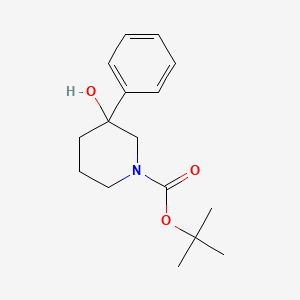

Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate

Description

Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate is a Boc (tert-butoxycarbonyl)-protected piperidine derivative featuring a hydroxyl group and a phenyl substituent at the 3-position of the piperidine ring. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in pharmaceutical intermediates . This compound’s structural complexity arises from its stereochemistry (3-hydroxy and 3-phenyl substituents), which may influence its physicochemical properties and reactivity. Piperidine derivatives are widely utilized in drug discovery due to their conformational flexibility and ability to interact with biological targets .

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-11-7-10-16(19,12-17)13-8-5-4-6-9-13/h4-6,8-9,19H,7,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQOKUKHQIGNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with phenylmagnesium bromide, followed by hydrolysis . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of Opioid Analgesics

Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate serves as a precursor in the synthesis of opioid analgesics, including fentanyl analogs. The structural features of this compound facilitate the formation of complex piperidine derivatives that exhibit potent analgesic properties. Studies indicate that derivatives synthesized from this compound can modulate pain pathways effectively, making them valuable in pain management therapies.

Neuroprotective Properties

Recent research has highlighted the neuroprotective effects of piperidine derivatives, including this compound. In vitro studies suggest that this compound may protect neuronal cells from apoptosis induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's . The hydroxyl group in its structure enhances its interaction with biological targets, potentially leading to reduced oxidative stress and inflammation in neuronal tissues.

Interaction with Biological Targets

The compound's ability to form hydrogen bonds due to its hydroxyl group allows it to interact with various biological macromolecules, influencing cellular functions. This interaction is critical for modulating protein levels and enzyme activities involved in pain perception and neuroprotection.

Anticancer Activity

Emerging studies indicate that piperidine derivatives can exhibit anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways and inhibiting cell proliferation at nanomolar concentrations .

Case Study 1: Neuroprotection Against Amyloid Beta

A study investigated the effects of this compound on astrocytes exposed to amyloid-beta 1-42. Results demonstrated a reduction in TNF-alpha levels and free radicals, suggesting a protective role against neuroinflammation and cell death .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another research effort, the compound was tested on FaDu hypopharyngeal tumor cells, revealing significant cytotoxicity compared to standard chemotherapeutics like bleomycin. The IC50 values indicated effective inhibition of cell growth, supporting its potential use as an anticancer agent .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in its binding to target proteins and enzymes, modulating their activities and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate with structurally related piperidine derivatives, emphasizing differences in substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Reactivity and Functional Group Analysis

- Hydroxyl vs. Carboxylic Acid Groups : The hydroxyl group in the target compound offers hydrogen-bonding capability, which may enhance solubility in polar solvents compared to the carboxylic acid derivative (CAS 652971-20-5). However, the carboxylic acid group provides a handle for further functionalization, such as amide coupling .

- Sulfonamide vs. Hydroxyl : The methanesulfonamido group (CAS 1002359-93-4) introduces sulfonyl functionality, which can improve metabolic stability and binding affinity in drug candidates . In contrast, the hydroxyl group may confer susceptibility to oxidation or esterification.

- Fluorination Effects : The 3,3-difluoro derivative (CAS 911634-75-8) exhibits increased lipophilicity and resistance to enzymatic degradation, making it advantageous in central nervous system-targeting therapeutics .

Biological Activity

Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a tert-butyl ester and a hydroxyl group. The molecular formula is with a molecular weight of approximately 275.36 g/mol. Its structure allows for various interactions with biological targets, enhancing its pharmacological profile.

Pharmacological Activity

Research indicates that compounds containing the piperidine structure often exhibit significant biological activities, including:

- Antinociceptive Effects : Studies suggest that derivatives of piperidine can influence pain pathways, potentially providing relief in pain management contexts.

- Anti-inflammatory Properties : The compound may modulate inflammatory responses, which is crucial in treating conditions like arthritis or other inflammatory diseases.

- Neuroprotective Effects : Evidence points to the ability of this compound to protect neuronal cells against damage from beta-amyloid aggregates, a hallmark of Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in pain and inflammation pathways.

- Modulation of Neurotransmitter Levels : It could affect neurotransmitter systems, particularly those related to pain perception and cognitive functions.

- Reduction of Oxidative Stress : By reducing oxidative stress in neuronal cells, the compound may help in neuroprotection against degenerative diseases.

Study 1: Neuroprotective Effects Against Amyloid Beta

In a study investigating the neuroprotective effects against amyloid beta (Aβ) toxicity, this compound was shown to reduce oxidative stress markers and inflammatory cytokines in astrocytes exposed to Aβ . The results indicated a significant decrease in TNF-alpha levels and free radicals, suggesting potential therapeutic applications in Alzheimer's disease.

Study 2: Analgesic Activity

Another research effort focused on the analgesic properties of this compound. In animal models, it demonstrated significant antinociceptive effects comparable to established analgesics. The study highlighted its potential as a novel treatment for chronic pain conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.